molecular formula C12H16O3 B2412343 (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol CAS No. 2248185-12-6

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol

Cat. No. B2412343
M. Wt: 208.257
InChI Key: HYGSFFHBBPUWDE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol, also known as MDBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol is not fully understood, but it is believed to involve the modulation of the activity of certain receptors in the brain. Specifically, (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been shown to bind to the serotonin 5-HT2B receptor, which can lead to the activation of downstream signaling pathways that affect mood, anxiety, and appetite.

Biochemical And Physiological Effects

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. In addition to its binding to the serotonin 5-HT2B receptor, (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. Additionally, (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a variety of potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Additionally, (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol's anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs in these areas. Further research is also needed to better understand the mechanism of action of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol and its potential side effects.

Synthesis Methods

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-methyl-1-propanol in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol.

Scientific Research Applications

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been studied for its potential therapeutic properties, particularly its ability to modulate the activity of certain receptors in the brain. Research has shown that (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol can bind to the serotonin 5-HT2B receptor, which is involved in the regulation of mood, anxiety, and appetite. Additionally, (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGSFFHBBPUWDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol

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